1-cyclopentyl-5-ethynyl-1H-pyrazole
CAS No.:
Cat. No.: VC18077605
Molecular Formula: C10H12N2
Molecular Weight: 160.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12N2 |
|---|---|
| Molecular Weight | 160.22 g/mol |
| IUPAC Name | 1-cyclopentyl-5-ethynylpyrazole |
| Standard InChI | InChI=1S/C10H12N2/c1-2-9-7-8-11-12(9)10-5-3-4-6-10/h1,7-8,10H,3-6H2 |
| Standard InChI Key | GFPVSTDQRQOTDL-UHFFFAOYSA-N |
| Canonical SMILES | C#CC1=CC=NN1C2CCCC2 |
Introduction
Synthesis and Chemical Properties
Synthetic Routes
The synthesis of 1-cyclopentyl-5-ethynyl-1H-pyrazole typically involves multi-step reactions. A common approach includes cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by functionalization at the 5-position . For example:
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Step 1: Reaction of cyclopentyl hydrazine with ethynyl-containing precursors under reflux conditions.
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Step 2: Acid-catalyzed cyclization using phosphoric acid (85%) at elevated temperatures (reflux for 6 hours) .
Table 1: Key Synthetic Parameters
| Reagent/Condition | Role | Yield | Reference |
|---|---|---|---|
| Cyclopentyl hydrazine | Nitrogen source | 73% | |
| H₃PO₄ (85%) | Cyclization catalyst | - | |
| Ethynylation agents (e.g., chloroacetonitrile) | Ethynyl group introduction | 60–80% |
Physicochemical Properties
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Molecular Formula: C₁₀H₁₂N₂
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Molecular Weight: 160.22 g/mol
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SMILES: C#CC₁=CC=NN1C₂CCCC₂
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Solubility: Low in water; soluble in organic solvents (e.g., DMSO, ethanol).
The ethynyl group enhances reactivity, enabling participation in Huisgen cycloaddition (click chemistry) and Sonogashira coupling .
| Activity | Mechanism | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| Anticancer (A549 cells) | Apoptosis induction | 3.7 µM | |
| Anti-inflammatory | COX-2 inhibition | <10 µM | |
| Antimicrobial | Disruption of cell membranes | 12.5 mg/L |
Insecticidal Applications
Recent studies highlight its efficacy against Aphis fabae, with mortality rates of 85.7% at 12.5 mg/L . The ethynyl group may disrupt insect neural pathways via acetylcholinesterase interaction .
Applications in Medicinal Chemistry
Drug Design
1-Cyclopentyl-5-ethynyl-1H-pyrazole serves as a scaffold for:
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Anticancer Agents: Derivatives exhibit potent activity against lung (A549) and breast (MCF-7) cancer cells .
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Antiviral Compounds: Structural analogs inhibit herpes simplex virus (HSV-1) and hepatitis C virus (HCV) .
Heterocyclic Synthesis
The compound undergoes heterocyclization to form imidazo[1,2-b]pyrazoles, which show enhanced bioactivity . For example:
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Reaction with aldehydes: Forms fused rings with antitumor properties .
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Nucleophilic substitution: Introduces sulfonamide or carboxamide groups for improved pharmacokinetics .
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 7.21 (s, 1H, pyrazole-H), 3.85 (m, 1H, cyclopentyl), 2.95 (s, 1H, ethynyl) .
Table 3: Key Spectroscopic Features
Future Directions
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